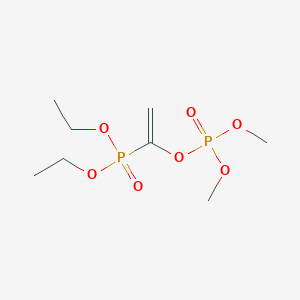

1-diethoxyphosphorylethenyl dimethyl phosphate

Description

1-Diethoxyphosphorylethenyl dimethyl phosphate is an organophosphate compound characterized by a phosphorylated ethenyl (vinyl) group substituted with diethoxy and dimethyl ester moieties. Its molecular structure combines both diethyl and dimethyl phosphate groups, which influence its reactivity, solubility, and applications. Such compounds are typically intermediates in organic synthesis or industrial applications, such as plasticizers or flame retardants .

Properties

CAS No. |

63869-24-9 |

|---|---|

Molecular Formula |

C8H18O7P2 |

Molecular Weight |

288.17 g/mol |

IUPAC Name |

1-diethoxyphosphorylethenyl dimethyl phosphate |

InChI |

InChI=1S/C8H18O7P2/c1-6-13-16(9,14-7-2)8(3)15-17(10,11-4)12-5/h3,6-7H2,1-2,4-5H3 |

InChI Key |

OVPRNIRGMWIYHU-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(=C)OP(=O)(OC)OC)OCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-diethoxyphosphorylethenyl dimethyl phosphate typically involves the reaction of diethyl phosphite with an appropriate vinyl halide under controlled conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium carbonate. The process involves the substitution of the halide group with the phosphonate ester group, resulting in the formation of the desired compound .

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods often include purification steps such as distillation or recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

1-diethoxyphosphorylethenyl dimethyl phosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphonic acids or phosphates. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert the compound into phosphonates or phosphines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

1-diethoxyphosphorylethenyl dimethyl phosphate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound is investigated for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful for studying enzyme mechanisms and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its phosphonate ester structure is similar to that of certain antiviral and anticancer drugs, suggesting it may have similar biological activities.

Industry: In industrial applications, it is used as an intermediate in the production of various chemicals, including pesticides, flame retardants, and plasticizers

Mechanism of Action

The mechanism of action of 1-diethoxyphosphorylethenyl dimethyl phosphate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes that utilize phosphate groups, such as kinases and phosphatases. The compound’s phosphonate ester group mimics the natural substrate of these enzymes, allowing it to bind to the active site and inhibit enzyme activity. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Observations :

- Substituent Effects: The presence of diethoxy groups in the target compound likely enhances its lipophilicity compared to simpler dimethyl phosphates (e.g., DMP), making it more suitable for industrial applications requiring solubility in non-polar matrices . In contrast, dimethyl phenyl phosphate incorporates an aromatic ring, improving thermal stability for flame-retardant uses .

- Reactivity : Compounds like dimethyl 1-benzoyl-2-phenylvinyl phosphate (from 1,3-diphenylpropanetrione reactions) demonstrate that vinyl phosphate esters undergo nucleophilic substitutions, suggesting similar reactivity for the target compound in synthesis .

- Toxicity Profile: While monocrotophos is highly toxic (acetylcholinesterase inhibition), diethyl fluorophosphate (a structural analog) also requires stringent safety protocols due to acute inhalation risks .

Functional Differences

- Plasticizer Efficiency : Dimethyl phosphate (DMP) is a benchmark plasticizer but lacks the branched substituents of This compound , which may improve flexibility and UV resistance in polymers .

- Biological Activity: Monocrotophos and related organophosphates exhibit neurotoxicity, whereas the target compound’s ethenyl and ester groups may reduce bioactivity, making it safer for industrial use .

Biological Activity

1-Diethoxyphosphorylethenyl dimethyl phosphate is an organophosphate compound that has garnered attention due to its potential biological activities, particularly in the context of agricultural applications and its effects on human health. This article reviews the biological activity of this compound, including its mechanism of action, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be classified as an organophosphate ester. Its molecular structure features a phosphorus atom bonded to ethoxy groups and a dimethyl phosphate moiety, contributing to its reactivity and biological activity.

The primary mechanism of action for organophosphates like this compound involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors, which can cause various physiological effects.

Biological Activity

This compound exhibits several biological activities:

- Neurotoxicity : Due to its ability to inhibit AChE, this compound can lead to neurotoxic effects such as muscle twitching, respiratory distress, and potentially death at high exposure levels.

- Antimicrobial Activity : Some studies suggest that organophosphate compounds may exhibit antimicrobial properties, although specific data on this compound is limited.

- Potential Therapeutic Uses : Research into related compounds indicates potential uses in cancer therapy by targeting specific pathways involved in tumor growth and metastasis.

Toxicological Profile

The toxicological effects of this compound are similar to those observed with other organophosphates. Acute exposure can result in symptoms such as:

- Nausea and vomiting

- Diarrhea

- Muscle weakness

- Respiratory failure

Chronic exposure may lead to long-term neurological effects due to persistent inhibition of AChE.

Table 1: Toxicological Effects of Organophosphates

| Effect Type | Acute Symptoms | Chronic Symptoms |

|---|---|---|

| Neurotoxicity | Muscle twitching, respiratory distress | Long-term cognitive impairment |

| Gastrointestinal | Nausea, vomiting | Potential for chronic digestive issues |

| Respiratory | Difficulty breathing | Chronic lung conditions |

Case Studies and Research Findings

Research studies have investigated the effects of various organophosphate compounds on human health and environmental safety. Although specific case studies on this compound are scarce, findings from related compounds provide insight into potential risks:

- Case Study 1 : A study on the long-term exposure of agricultural workers to organophosphate pesticides revealed significant neurocognitive deficits compared to non-exposed individuals.

- Case Study 2 : Research examining the environmental impact of organophosphates indicated that runoff from agricultural use can lead to contamination of water sources, affecting both human health and aquatic life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.